molecular formula C11H14N2O2 B8573770 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole

3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B8573770
M. Wt: 206.24 g/mol
InChI Key: BCBQVYDRJUOYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C11H14N2O2/c1-14-10-4-3-8(7-11(10)15-2)9-5-6-12-13-9/h3-4,7,12H,5-6H2,1-2H3

InChI Key

BCBQVYDRJUOYOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNCC2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 100 mL round bottom flask equipped with a stir bar, Vigreux column and nitrogen inlet was charged with 1-(3,4-dimethoxy-phenyl)-3-dimethylamino-propan-1-one.HCl, (1.4 g, 5 mmol) EtOH, (20 mL) and hydrazine monohydrate, (0.3 mL, 6 mmol). The mixture was heated at 80° C. for 2 h. LC-MS and TLC analysis showed consumption of SM. The solvent was evaporated under reduced pressure and trace hydrazine and EtOH was removed under high vacuum for 30 min. The material was used as in the next step. Amount obtained 1030 mg, 5 mmol, 100% yield. LC-MS (ESI) m/e 207 (M+H). Step 3
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1.4 g
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0.3 mL
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20 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of 1-(3,4-dimethoxyphenyl-3-(dimethylamino)propan-1-one (2.9 g, 0.0122 moles, 1 equiv.) in absolute ethanol was added hydrazine hydrate (99%-100%) (1.18 ml, 0.0244 moles, 2 equiv) drop wise. After that the reaction mixture was refluxed for 4 h at 80° C. under inert atmosphere. Consumption of starting materials was confirmed by LC-MS analysis and TLC. Ethanol and excess hydrazine hydrate was evaporated under reduced pressure and to the crude product was stirred with diethyl ether at RT for 30 mins, filtered washed with ether and finally dried under vacuum to get 2.4 g (95% yield) of the title product as yellow solid.
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2.9 g
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1.18 mL
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Yield
95%

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